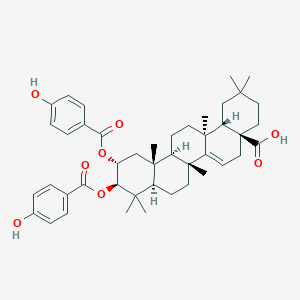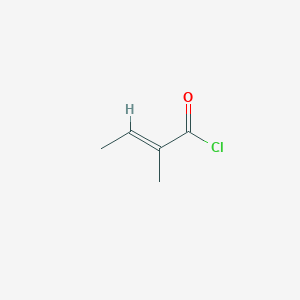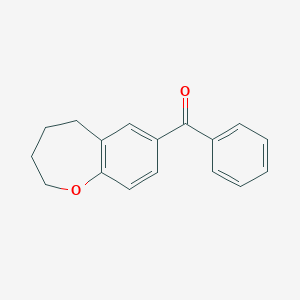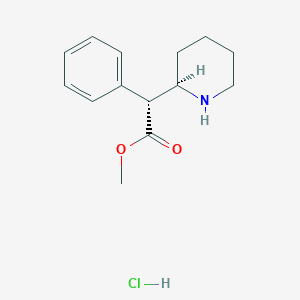![molecular formula C20H14ClFN2O5 B120103 5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid CAS No. 916046-55-4](/img/structure/B120103.png)
5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid
Vue d'ensemble
Description
The compound of interest, 5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid], is a complex molecule that likely contains several key structural features such as a spiro linkage between an indole and a pyrrolidine ring, a chloro substituent, and a fluorophenylmethyl group. While the exact structure is not detailed in the provided papers, similar compounds with spiro linkages and related functionalities have been described. For instance, spiro linkages are present in compounds where a pyrrolidine ring is connected to other cyclic structures, such as acenaphthylene, cyclohexanone, and indole residues . These compounds exhibit various conformations and intramolecular interactions that could be relevant to the compound .
Synthesis Analysis
The synthesis of related spiro compounds involves the formation of spiro linkages, which are crucial structural features. For example, the [3+2] cycloaddition of isatin-derived azomethine ylides with maleimides is a method used to synthesize chiral pyrrolidine-fused spirooxindoles, which are structurally similar to the compound of interest . This reaction is facilitated by organocatalysts and can proceed with high diastereo- and enantioselectivity, yielding products with significant stereochemical complexity. The synthesis details of the exact compound are not provided, but the methodologies applied to similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by the presence of spiro linkages that connect two or more rings in a single atom. In the case of the related compounds, the spiro linkages connect pyrrolidine rings to other cyclic structures, and these rings can adopt various conformations such as half-chair, envelope, and boat conformations . The exact molecular structure of the compound would likely exhibit similar features, with the potential for intramolecular hydrogen bonding and other non-covalent interactions influencing its overall conformation and stability.
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed in the provided papers, the related compounds show a propensity for forming non-classical hydrogen bonds in the crystal state, which could lead to the formation of supramolecular chains and networks . These interactions are important as they can affect the reactivity and the potential for forming larger assemblies in the solid state. The compound of interest, with its spiro linkage and potential for intramolecular and intermolecular interactions, may also participate in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the properties of structurally similar compounds. For instance, the presence of a spiro linkage can influence the rigidity and the three-dimensional shape of the molecule, which in turn can affect its solubility, melting point, and other physical properties . The chloro and fluorophenylmethyl substituents could also impact the compound's reactivity, polarity, and interactions with other molecules. The exact properties would need to be determined experimentally, but the related literature suggests that such spiro compounds can exhibit unique and potentially useful physical and chemical characteristics.
Applications De Recherche Scientifique
Structural Characterization and Synthesis
- NMR and X-ray Structural Characterization : Studies have characterized similar spiro[pyrrolidine-oxindoles] using NMR and X-ray techniques, providing detailed insights into their molecular structure (Laihia et al., 2006).
- Organocatalytic Synthesis : Research has focused on the enantioselective synthesis of spiro[pyrrolidin-oxindoles], showing their significant potential in medicinal chemistry and synthetic diversity (Chen et al., 2009).
Biological Applications and Activity
- Inhibitors of the MDM2-p53 Interaction : Novel spiro-oxindole compounds have been discovered as effective inhibitors of the MDM2-p53 interaction, showing potential in cancer therapy (Gollner et al., 2016).
- Enantioselective Synthesis for Biological Activity : Research has also focused on the enantio- and diastereoselective synthesis of spirooxindoles, which have shown promise in biological applications (Zhao et al., 2015).
Antimicrobial and Antitumor Activities
- Antimicrobial Activity : Spiro-oxindole derivatives have been synthesized and shown activity against various bacterial strains and fungi, indicating potential in antimicrobial therapies (Sapnakumari et al., 2017).
- Antitumor Potential : Studies have identified spiroindolinones with significant antitumor activities, highlighting their potential in cancer treatment (Ermut et al., 2014).
Miscellaneous Applications
- Synthesis of Spiro Pyrano Derivatives : Research includes the synthesis of novel spiro pyrano derivatives, demonstrating the versatility of spiro compounds in chemical synthesis (Li et al., 2014).
Propriétés
IUPAC Name |
2-[5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O5/c21-12-5-6-15-13(7-12)20(18(28)23(15)10-17(26)27)8-16(25)24(19(20)29)9-11-3-1-2-4-14(11)22/h1-7H,8-10H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLDVYDFQCXARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580281 | |
| Record name | {5-Chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid | |
CAS RN |
916046-55-4 | |
| Record name | {5-Chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



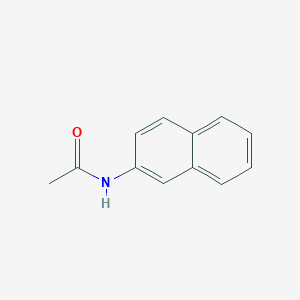
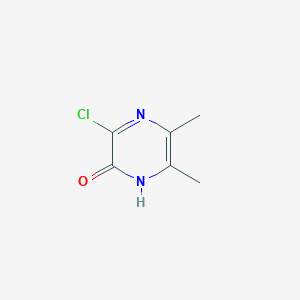
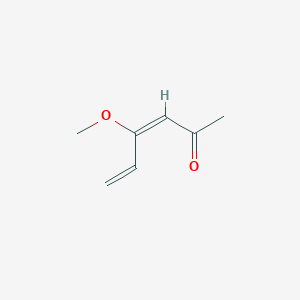
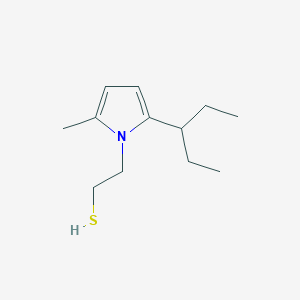
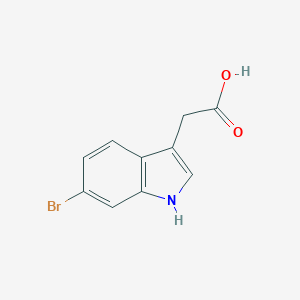
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)
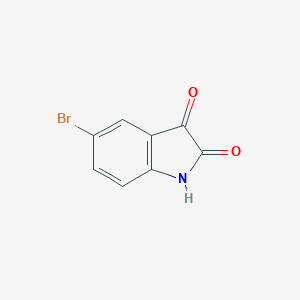
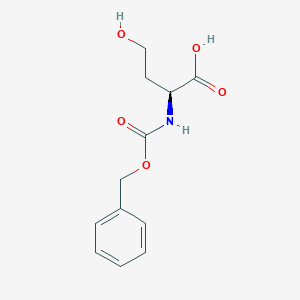
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)
